molecular formula C15H16N4O2 B1678736 Nicaraven CAS No. 79455-30-4

Nicaraven

Cat. No.: B1678736
CAS No.: 79455-30-4
M. Wt: 284.31 g/mol
InChI Key: KTXBOOWDLPUROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger. It has been studied for its potential to mitigate radiation-induced injuries and its anti-inflammatory properties. This compound is known for its ability to scavenge hydroxyl radicals under physiological conditions and has high permeability through the blood-brain barrier .

Preparation Methods

Nicaraven is synthesized through a series of chemical reactions involving nicotinamide derivatives. The synthetic route typically involves the reaction of nicotinamide with a suitable alkylating agent to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

Nicaraven undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Research Findings

  • Effectiveness in Tumor Models :
    • A study investigated the effect of Nicaraven on tumor growth inhibition induced by radiation in a mouse model using Lewis lung cancer cells. The administration of this compound at varying doses (20, 50, 100 mg/kg) showed that while it did not significantly reduce tumor growth inhibition, it did lead to lower tumor weights when administered post-irradiation at lower doses (20 and 50 mg/kg) .
  • Cytokine Levels :
    • The study also measured cytokine levels (IL-1β, IL-6, TGF-β1) in tumor tissues, finding no significant changes associated with this compound treatment. This suggests that while this compound may have protective effects, its impact on inflammatory pathways may be limited under certain conditions .
  • Optimizing Administration :
    • Further research optimized the timing and dosage of this compound administration. It was found that administering this compound soon after radiotherapy could attenuate side effects more effectively than pre-irradiation doses . Specifically, lower doses were noted to significantly decrease levels of inflammatory markers such as TGF-β and IL-1β in lung tissues post-radiation .

Mitigating Radiotherapy Side Effects

This compound has been explored as a means to mitigate the adverse effects of radiotherapy on healthy tissues. Its ability to selectively protect normal tissues while not significantly affecting tumor growth presents a dual benefit for cancer treatment strategies.

  • Radiation-Induced Lung Injury :
    • In models of radiation-induced lung injury, this compound demonstrated effectiveness by suppressing inflammatory responses and reducing oxidative damage . This suggests potential for clinical use in patients undergoing thoracic radiotherapy.
  • Counteracting Accidental Radiation Exposure :
    • Beyond cancer therapy, this compound's properties make it a candidate for countermeasures against accidental radiation exposure from nuclear incidents or accidents . Its ability to protect against acute radiation syndrome could be crucial in emergency settings.

Case Studies

StudyObjectiveFindings
Radiation Research (2023)Assess the impact of this compound on tumor growth post-radiationPost-irradiation administration resulted in lower tumor weights without significant changes in cytokine levels
Optimization Study (2022)Determine optimal timing for administrationAdministering this compound shortly after irradiation reduced inflammatory markers effectively
Cytotoxicity Enhancement StudyInvestigate enhancement of X-ray cytotoxicityThis compound increased the cytotoxic effects of X-ray irradiation on cancer cells while protecting normal cells

Mechanism of Action

Comparison with Similar Compounds

Nicaraven is unique compared to other hydroxyl radical scavengers due to its high permeability through the blood-brain barrier and its specific inhibition of the NF-κB signaling pathway. Similar compounds include:

This compound’s unique combination of radical scavenging, anti-inflammatory properties, and high permeability through the blood-brain barrier makes it a promising compound for various therapeutic applications.

Biological Activity

Nicaraven is a synthetic compound recognized for its potent free radical scavenging properties and its potential therapeutic applications in various medical conditions, particularly those involving oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use based on recent research findings.

This compound has been shown to exert its biological effects through multiple mechanisms:

  • Free Radical Scavenging : this compound effectively scavenges hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This property is crucial in protecting tissues from oxidative stress induced by various pathological conditions, including ischemia-reperfusion injury and radiation exposure .
  • Inhibition of Poly (ADP-ribose) Polymerase (PARP) : this compound has been identified as a direct inhibitor of PARP, an enzyme involved in DNA repair mechanisms. This inhibition can enhance cell survival following genotoxic stress, such as ionizing radiation . Research indicates that this compound reduces DNA fragmentation and improves the colony-forming capacity of hematopoietic stem cells after radiation exposure .
  • Modulation of Inflammatory Responses : this compound has demonstrated anti-inflammatory effects by downregulating key inflammatory pathways, including NF-κB and TGF-β signaling. This modulation helps mitigate tissue damage in conditions such as radiation-induced lung injury (RILI) and systemic inflammatory responses following surgical procedures .

Effects on Cellular Processes

Recent studies have highlighted the diverse effects of this compound on various cell types:

  • Cancer Cells : this compound has been shown to induce apoptosis in U937 lymphoma cells and parthanatos (a form of programmed cell death) in HCT-8 colorectal cancer cells. The mechanism appears to depend on the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase (PARG) in these cells .
  • Stem Cells : In models of RILI, this compound administration significantly reduced DNA damage in lung tissue stem cells and inhibited the recruitment of inflammatory cells into the lungs, demonstrating its protective effects on regenerative cell populations .

Table 1: Summary of Key Studies on this compound

StudyModelFindings
Watanabe et al. (2020)HL525 CellsInhibited PARP activity; reduced DNA fragmentationThis compound protects against genotoxic stress via PARP inhibition
Kato et al. (2022)Mice with RILIReduced DNA damage; decreased inflammatory cell recruitmentThis compound mitigates RILI through anti-inflammatory pathways
Yamamoto et al. (2019)Intestinal I/R Injury ModelAttenuated tumor metastasis; inhibited cytokine releaseSuggests potential use in cancer patients undergoing surgery

Clinical Implications

The multifaceted biological activities of this compound suggest its potential utility in clinical settings:

  • Radiation Protection : Given its ability to reduce radiation-induced damage and inflammation, this compound may serve as a protective agent for patients undergoing radiotherapy or those exposed to radiation accidents.
  • Cancer Therapy : By inducing specific forms of cell death in cancer cells while protecting normal tissues, this compound could be integrated into cancer treatment regimens to enhance therapeutic efficacy while minimizing side effects.
  • Postoperative Care : The compound's ability to attenuate systemic inflammatory responses post-surgery indicates that it may improve recovery outcomes for patients undergoing major surgical procedures.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Nicaraven in mitigating oxidative stress and radiation-induced injury?

this compound acts as a potent hydroxyl radical scavenger, neutralizing reactive oxygen species (ROS) generated during oxidative stress or radiation exposure. Its efficacy in reducing DNA damage (e.g., double-strand breaks) has been demonstrated in lung tissue cells, particularly in Sca-1+ stem cells, which are critical for alveolar repair . Methodologically, researchers should quantify ROS levels using assays like electron spin resonance (ESR) or fluorescent probes (e.g., DCFH-DA) and validate DNA damage via γ-H2AX immunohistochemistry or comet assays .

Q. What experimental models are suitable for studying this compound’s protective effects against radiation-induced lung injury (RILI)?

The C57BL/6N mouse model, exposed to fractionated thoracic radiation (e.g., 6 Gy/day for 5 days, cumulative 30 Gy), is widely used. This compound (50 mg/kg, intraperitoneal injection post-radiation) effectively reduces acute-phase DNA damage and chronic-phase fibrosis. Researchers should monitor biomarkers like NF-κB, TGF-β, and collagen deposition via Western blot and Masson’s trichrome staining .

Q. How can researchers ensure reproducibility in this compound dosing and administration protocols?

Standardize dosing based on body weight (e.g., 50 mg/kg), administer via intraperitoneal injection within a strict post-radiation window (e.g., 10 minutes). Use vehicle controls (e.g., saline) and validate compound stability under storage conditions (-20°C, limited freeze-thaw cycles) .

Advanced Research Questions

Q. What molecular pathways are modulated by this compound to suppress radiation-induced inflammatory responses?

this compound downregulates NF-κB signaling, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6), and inhibits the TGF-β/pSmad2 pathway, which drives fibroblast activation and collagen deposition. Advanced studies should employ pathway-specific inhibitors (e.g., NF-κB inhibitors) and CRISPR/Cas9-mediated gene editing in cell lines to dissect mechanistic contributions .

Q. How can contradictory data on this compound’s efficacy in different tissue types be resolved?

Contradictions may arise from tissue-specific ROS thresholds or differential expression of scavenging enzymes (e.g., SOD, catalase). Researchers should perform comparative studies across tissues (e.g., lung vs. liver) using transcriptomics and redox proteomics to identify context-dependent factors .

Q. What experimental designs are optimal for evaluating this compound’s synergy with other radioprotectants?

Use factorial design experiments to test combinations (e.g., this compound + amifostine). Measure synergistic effects via isobolographic analysis and validate using in vivo survival assays and histopathological scoring. Ensure pharmacokinetic compatibility (e.g., half-life overlap) to avoid antagonism .

Q. How can researchers address variability in Sca-1+ stem cell responses to this compound in irradiated models?

Single-cell RNA sequencing (scRNA-seq) of lung tissue can identify subpopulations of Sca-1+ cells with distinct repair capacities. Flow cytometry with surface markers (e.g., CD34, CD45) and functional assays (e.g., colony-forming efficiency) can further stratify responses .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50 values. For in vivo studies, apply mixed-effects models to account for inter-animal variability and repeated measurements .

Q. How should researchers validate the specificity of this compound’s radical-scavenging activity?

Compare this compound with established scavengers (e.g., mannitol, dimethylthiourea) in competitive ESR assays. Use genetic knockout models (e.g., Sod2−/− mice) to isolate endogenous vs. exogenous ROS mitigation .

Q. What are the best practices for longitudinal assessment of this compound’s effects on chronic fibrosis?

Combine micro-CT imaging for structural lung changes with hydroxyproline assays for collagen quantification. Terminate cohorts at staggered timepoints (e.g., 30, 60, 100 days post-radiation) to capture dynamic fibrotic progression .

Q. Data Interpretation and Reporting

Q. How should conflicting results between in vitro and in vivo studies on this compound be addressed?

Reconcile discrepancies by replicating in vitro conditions (e.g., oxygen tension, cell density) to mimic the in vivo microenvironment. Use organoid models to bridge the gap between cell cultures and whole-animal systems .

Q. What criteria define a robust negative control in this compound experiments?

Negative controls must include vehicle-treated irradiated animals and sham-irradiated this compound-treated groups. Report baseline ROS levels and DNA damage in controls to contextualize treatment effects .

Properties

IUPAC Name

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBOOWDLPUROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046189
Record name Nicaraven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier.
Record name Nicaraven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

79455-30-4, 409303-59-9
Record name Nicaraven
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79455-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicaraven [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicaraven, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicaraven
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicaraven
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICARAVEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NICARAVEN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.